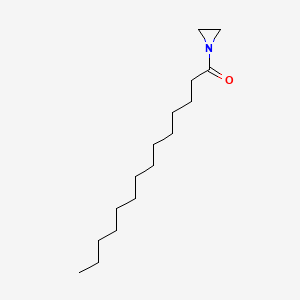
1-Myristoylaziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Myristoylaziridine is an organic compound that features a three-membered aziridine ring attached to a myristoyl group. Aziridines are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis. The myristoyl group, a 14-carbon fatty acid chain, adds hydrophobic characteristics to the molecule, influencing its solubility and interaction with biological membranes.
準備方法
Synthetic Routes and Reaction Conditions
1-Myristoylaziridine can be synthesized through several methods. One common approach involves the reaction of myristoyl chloride with aziridine in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature, yielding this compound as the primary product.
Another method involves the use of myristic acid and aziridine under dehydrating conditions. This reaction often requires a catalyst, such as a Lewis acid, to facilitate the formation of the aziridine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis. Additionally, purification steps like distillation or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
1-Myristoylaziridine undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of linear or branched products.
Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.
Substitution: The aziridine ring can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Catalysts: Lewis acids, Brønsted acids
Major Products Formed
Ring-Opened Products: Linear or branched amines, alcohols, or thiols
Oxidized Derivatives: N-oxides, hydroxylated products
Substituted Products: Compounds with various functional groups replacing the nitrogen atom
科学的研究の応用
1-Myristoylaziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its interactions with biological membranes and potential as a drug delivery agent.
Medicine: Investigated for its potential use in targeted drug delivery systems due to its ability to interact with lipid membranes.
Industry: Utilized in the production of specialty chemicals and materials, such as coatings and adhesives.
作用機序
The mechanism of action of 1-Myristoylaziridine involves its high reactivity due to the strained aziridine ring. The compound can readily undergo nucleophilic ring-opening reactions, leading to the formation of various biologically active molecules. The myristoyl group enhances its interaction with lipid membranes, facilitating its incorporation into biological systems. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.
類似化合物との比較
Similar Compounds
Aziridine: The parent compound with a three-membered ring and no additional substituents.
1-Palmitoylaziridine: Similar to 1-Myristoylaziridine but with a 16-carbon palmitoyl group instead of a 14-carbon myristoyl group.
1-Stearoylaziridine: Contains an 18-carbon stearoyl group.
Uniqueness
This compound is unique due to the specific length of its myristoyl group, which influences its hydrophobicity and interaction with lipid membranes. This property makes it particularly useful in applications requiring membrane incorporation or interaction, such as drug delivery systems and membrane studies.
生物活性
1-Myristoylaziridine is a compound that has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
This compound is characterized by its aziridine ring structure, which contributes to its unique biological properties. The myristoyl group enhances its lipophilicity, potentially affecting its interaction with biological membranes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
This compound has shown promising anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is mediated through the inhibition of NF-κB signaling pathways.
Case Study : In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a significant reduction in cytokine levels compared to untreated controls.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro assays have shown that this compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 20 |
Mechanistically, it appears to activate caspase pathways and induce mitochondrial dysfunction, leading to apoptosis.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature allows it to integrate into lipid bilayers, altering membrane integrity.
- Cytokine Inhibition : It modulates signal transduction pathways associated with inflammation.
- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways in cancer cells.
Research Findings
Recent studies have highlighted the compound's potential in therapeutic applications:
- In Vivo Studies : Animal models have shown that administration of this compound reduces tumor growth significantly while exhibiting minimal toxicity.
- Synergistic Effects : When combined with conventional chemotherapeutics, it enhances their efficacy against resistant cancer cell lines.
特性
CAS番号 |
63021-43-2 |
|---|---|
分子式 |
C16H31NO |
分子量 |
253.42 g/mol |
IUPAC名 |
1-(aziridin-1-yl)tetradecan-1-one |
InChI |
InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15-17/h2-15H2,1H3 |
InChIキー |
RGRWFYTXKZEOIS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(=O)N1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















